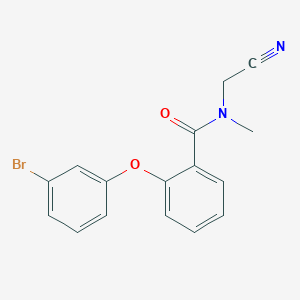

![molecular formula C19H16FN5O B2654726 3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893918-51-9](/img/structure/B2654726.png)

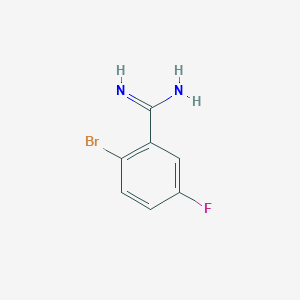

3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains a triazolopyrimidine core. Triazolopyrimidines are a class of compounds known for their diverse biological activities .

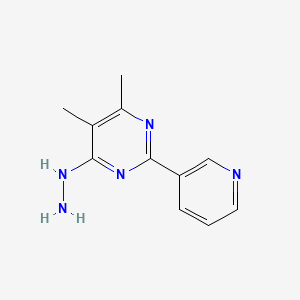

Synthesis Analysis

While the specific synthesis for this compound isn’t available, triazolopyrimidines are generally synthesized through cyclization reactions . For example, 3-methyl-1,2,3-triazolo[4,5-d]pyrimidine was prepared by cyclization of 5-amino-4-methylaminopyrimidine with nitrous acid .Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions depending on the conditions and reagents used . For instance, they can undergo ring fission in warm alkaline solution or dilute sulfuric acid .Applications De Recherche Scientifique

Synthesis and Reactions

One study focused on the synthesis and reactions of similar triazolopyrimidine derivatives, where compounds reacted with N,N-dimethylformamide dimethylacetal to yield enaminone, which further reacted with active methylene compounds, hydrazine hydrate, hydroxylamine, and some heterocyclic amines. This process afforded trisubstituted pyridine, substituted pyrazole, substituted isoxazole, and azolopyrimidines, highlighting the compound's versatility in creating a range of derivatives with potential applications in materials science and drug design (Farghaly, 2008).

Antibacterial Activity

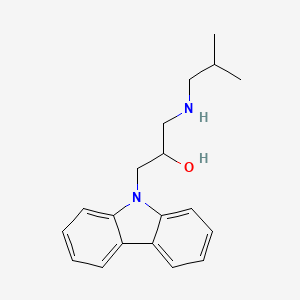

Another significant area of research is the compound's potential antibacterial properties. Kumar et al. synthesized new derivatives that were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives were found to be equipotent or more potent than commercially available antibiotics, suggesting their potential use in developing new antibacterial agents (Kumar et al., 2009).

Antimicrobial and Antifungal Activities

Hassneen and Abdallah's work on pyridino and triazolino derivatives further demonstrates the antimicrobial and potential antifungal activities of triazolopyrimidine derivatives. These findings indicate the compound's utility in creating agents that could combat a range of microbial threats, offering pathways for new treatments in infectious diseases (Hassneen & Abdallah, 2003).

Spectroscopic Characterization and Structural Analysis

Research by Lahmidi et al. focused on synthesizing a novel derivative containing the 1,2,4-triazolopyrimidine ring, characterized by X-ray single crystal diffraction and various spectroscopic techniques. This work is pivotal for understanding the molecular structure and properties of triazolopyrimidine derivatives, contributing to their potential applications in material science and pharmacology (Lahmidi et al., 2019).

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O/c1-12-6-7-16(8-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGZVYXOXPPDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)

![4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2654650.png)

![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2654660.png)